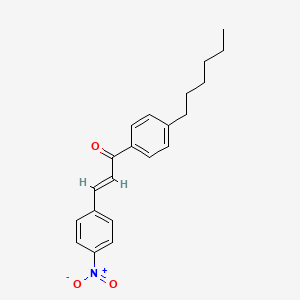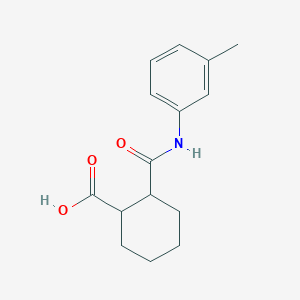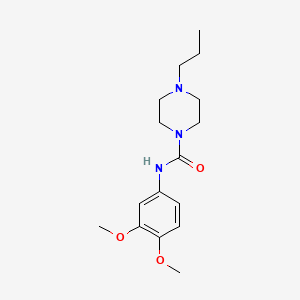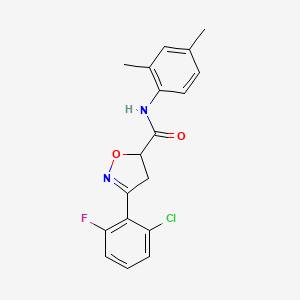![molecular formula C10H14N4O4 B10966370 5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B10966370.png)
5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the amino and carboxylic acid groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for fluid resuscitation and electrolyte replacement.
Heparinoid: Compounds with structures similar to heparin, used for their anticoagulant properties.
Uniqueness
5-{[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}-5-OXOPENTANOIC ACID is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H14N4O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-[(5-carbamoyl-1-methylpyrazol-4-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H14N4O4/c1-14-9(10(11)18)6(5-12-14)13-7(15)3-2-4-8(16)17/h5H,2-4H2,1H3,(H2,11,18)(H,13,15)(H,16,17) |
InChI Key |
CXDLCAPZEVECII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)CCCC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10966291.png)
![3-fluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10966295.png)
![1-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10966301.png)
![7-(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10966303.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10966309.png)
![1-methyl-4-{[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10966329.png)
![Methyl 3-{[(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10966336.png)




![5-[chloro(difluoro)methyl]-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10966359.png)
![4-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10966362.png)
![3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10966368.png)
